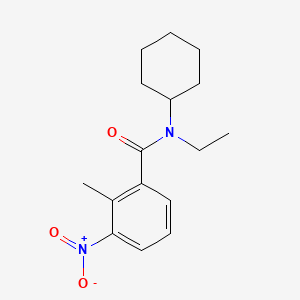

![molecular formula C13H15N3O2S B5571311 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)

2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole is a compound with potential pharmacological interest. It is part of the benzimidazole family, which is known for its wide range of biological activities.

Synthesis Analysis

The synthesis of benzimidazoles containing morpholine, like our compound of interest, often involves a 'one-pot' nitro reductive cyclization reaction using reagents such as sodium hydrosulfite. This method has been effectively used to synthesize various derivatives with morpholine structures, demonstrating their feasibility and efficiency in producing these types of compounds (Özil et al., 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with morpholine moieties, has been elucidated using techniques like IR, NMR, and MS. For example, a study on benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety presented detailed structural elucidation using these methods (Qu et al., 2015).

Chemical Reactions and Properties

Benzimidazole compounds with morpholine structures have shown significant reactivity and biological activities, including antioxidant and antifungal properties. These activities are attributed to their unique chemical structure, enabling them to interact with biological molecules and enzymes (Menteşe et al., 2015).

Physical Properties Analysis

The physical properties of these compounds are closely linked to their molecular structure. For instance, the morpholine ring often adopts a chair conformation, and the benzimidazole ring is approximately planar, impacting the compound's overall physical characteristics and solubility (Yoon et al., 2011).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research has explored derivatives of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole for their potential as anticancer agents. For instance, the synthesis of 1-(2-aryl-2-oxoethyl)-2-[(morpholine-4-yl)thioxomethyl]benzimidazole derivatives showed considerable selectivity against MCF-7 (breast cancer) and C6 (glioma) cell lines, suggesting their promise as therapeutic options in cancer treatment (Yurttaş et al., 2013).

Antioxidant and Glucosidase Inhibitory Activities

Compounds containing the morpholine skeleton have been evaluated for their in vitro antioxidant activities and glucosidase inhibitory potentials. Novel benzimidazole derivatives designed and synthesized starting from morpholin-4-yl or 4-methylpiperazin-1-yl showed very high scavenging activity and demonstrated better inhibitory potential than standard treatments, indicating their utility in managing conditions like diabetes and oxidative stress-related diseases (Özil et al., 2018).

Corrosion Inhibition

In the field of materials science, synthesized benzimidazole derivatives, including morpholine variants, have been studied for their corrosion inhibitory effects on steel in acidic environments. These studies found that such derivatives efficiently protect materials from corrosion, offering potential applications in industrial maintenance and preservation (Yadav et al., 2016).

Dual-Acting Inhibitors with Pharmacological Profiles

Investigations into novel benzimidazole-morpholine derivatives as dual-acting inhibitors for various enzymes and antimicrobial activities have identified compounds with potential therapeutic applications in treating inflammatory diseases. These compounds have shown inhibitory effects on COX-1 and COX-2 enzymes, suggesting their applicability in addressing inflammation and possibly other related conditions (Can et al., 2017).

Antifungal Activities

The antifungal activity of novel benzimidazole derivatives containing a morpholine moiety has been explored, with some compounds displaying higher activity compared to traditional treatments like carbendazim. These findings highlight the potential of these derivatives in developing new antifungal agents, particularly against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum (Qu et al., 2015).

Zukünftige Richtungen

The future directions in the study and application of benzimidazole derivatives are likely to involve the development of more efficient and environmentally friendly methods for their synthesis . Additionally, given their wide range of biological activities, benzimidazole derivatives are likely to continue to be a focus of research in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-12(16-5-7-18-8-6-16)9-19-13-14-10-3-1-2-4-11(10)15-13/h1-4H,5-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIRGWLDHMLJDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

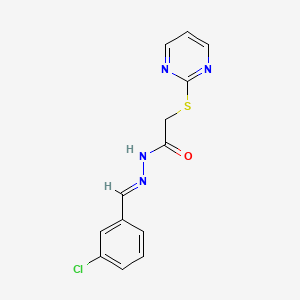

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)

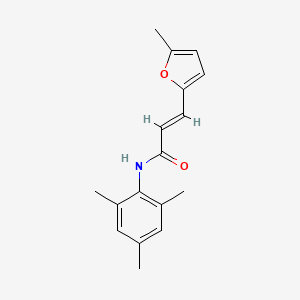

![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)

![N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)

![1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone](/img/structure/B5571283.png)

![N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5571293.png)

![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)

![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)